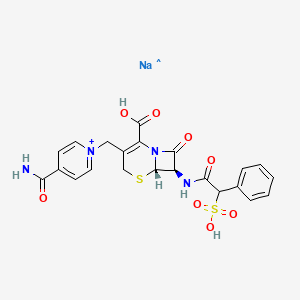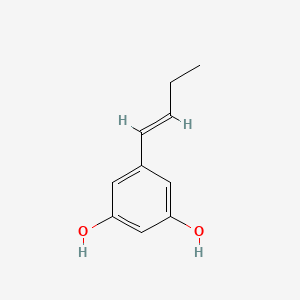![molecular formula C31H49N3O7 B1436105 (2S)-2-[[(2S)-4-carboxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-methylpentanoic acid;N-cyclohexylcyclohexanamine CAS No. 252253-22-8](/img/structure/B1436105.png)
(2S)-2-[[(2S)-4-carboxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-methylpentanoic acid;N-cyclohexylcyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[[(2S)-4-carboxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-methylpentanoic acid;N-cyclohexylcyclohexanamine: is a synthetic peptide derivative composed of glutamic acid, leucine, and a decahydroquinoline (DCHA) moiety. This compound is primarily used in biochemical research and pharmaceutical applications due to its unique structural properties and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[[(2S)-4-carboxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-methylpentanoic acid;N-cyclohexylcyclohexanamine typically involves the following steps:
Protection of Amino Groups: The amino groups of glutamic acid and leucine are protected using suitable protecting groups to prevent unwanted reactions.
Coupling Reaction: The protected amino acids are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups are removed under mild acidic or basic conditions to yield the desired peptide.
Formation of DCHA Moiety: The decahydroquinoline moiety is introduced through a specific reaction involving the peptide and a suitable precursor.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Synthesis: Depending on the scale, batch or continuous flow synthesis methods are employed to ensure high yield and purity.
Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) or recrystallization.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-2-[[(2S)-4-carboxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-methylpentanoic acid;N-cyclohexylcyclohexanamine can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Chemistry: (2S)-2-[[(2S)-4-carboxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-methylpentanoic acid;N-cyclohexylcyclohexanamine is used as a building block in the synthesis of more complex peptides and proteins. It serves as a model compound for studying peptide synthesis and structure-activity relationships .
Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways. It is also employed in the development of peptide-based drugs .
Medicine: The compound has potential therapeutic applications, including the development of peptide-based drugs for various diseases. It is also used in drug delivery systems and as a diagnostic tool .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, cosmetics, and other biotechnological products .
Mechanism of Action
Molecular Targets and Pathways: (2S)-2-[[(2S)-4-carboxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-methylpentanoic acid;N-cyclohexylcyclohexanamine exerts its effects by interacting with specific molecular targets, such as enzymes, receptors, and proteins. The compound can modulate cellular signaling pathways, leading to various biological effects. The exact mechanism of action depends on the specific application and target .
Comparison with Similar Compounds
Z-Leu-OH DCHA: A leucine derivative with similar structural properties.
Z-Glu-OH DCHA: A glutamic acid derivative with comparable biological activity.
Uniqueness: (2S)-2-[[(2S)-4-carboxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-methylpentanoic acid;N-cyclohexylcyclohexanamine is unique due to its combination of glutamic acid, leucine, and the decahydroquinoline moiety. This unique structure imparts specific biological activities and makes it a valuable tool in research and pharmaceutical applications .
Properties
CAS No. |
252253-22-8 |
|---|---|
Molecular Formula |
C31H49N3O7 |
Molecular Weight |
575.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-4-carboxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-methylpentanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C19H26N2O7.C12H23N/c1-12(2)10-15(18(25)26)20-17(24)14(8-9-16(22)23)21-19(27)28-11-13-6-4-3-5-7-13;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-7,12,14-15H,8-11H2,1-2H3,(H,20,24)(H,21,27)(H,22,23)(H,25,26);11-13H,1-10H2/t14-,15-;/m0./s1 |
InChI Key |
UBRRLFLWPDAYBP-YYLIZZNMSA-N |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
sequence |
EL |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


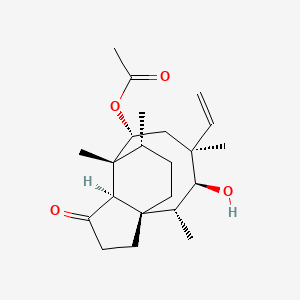
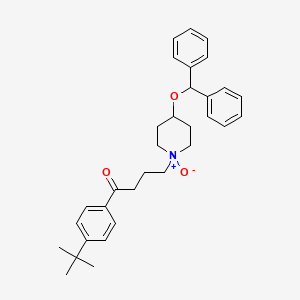
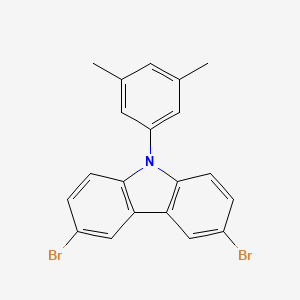

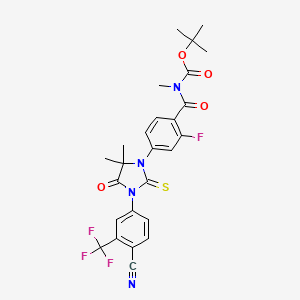
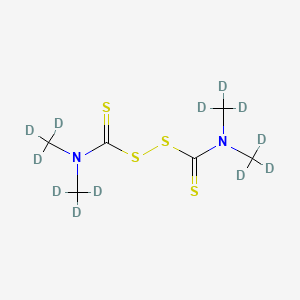
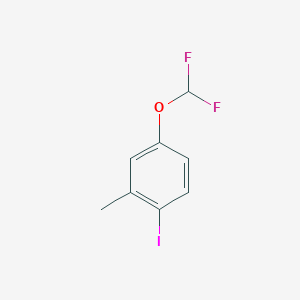
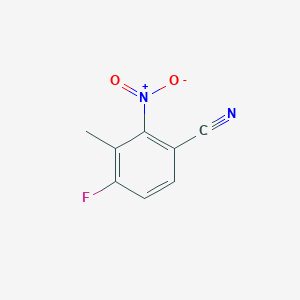
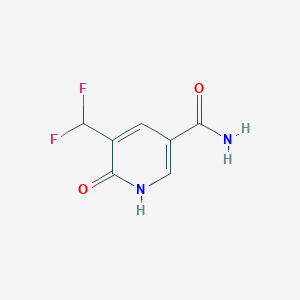
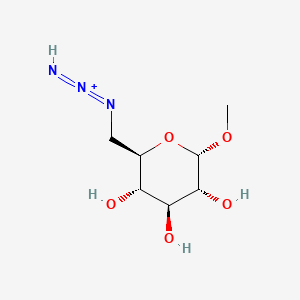
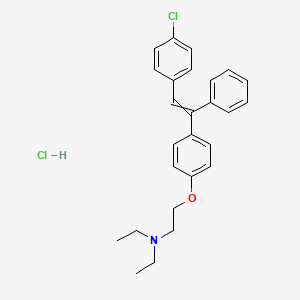
![3-Ethyl 5-Methyl 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate Fumarate](/img/structure/B1436041.png)
